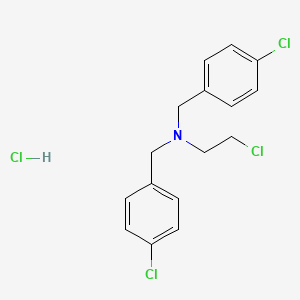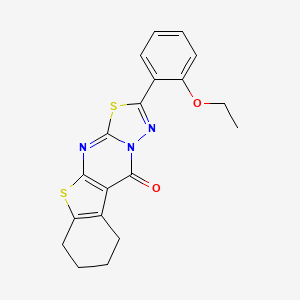
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrindine core, which is a fused bicyclic structure, and includes functional groups such as a dimethylamino group, a nitrile group, and an ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile typically involves multi-step organic reactions. The starting materials might include pyrindine derivatives, which undergo a series of reactions such as alkylation, nitrile formation, and dimethylamino group introduction. Common reagents used in these reactions include alkyl halides, cyanides, and dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert nitrile groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential biological activity. It could serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological processes.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of functional groups such as nitriles and dimethylamino groups could impart specific biological activities, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile would depend on its specific interactions with molecular targets. These interactions might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5,6,7-Tetrahydro-5-((dimethylamino)methylene)-2-ethyl-3-oxo-2H-2-pyrindine-4-carbonitrile might include other pyrindine derivatives or compounds with similar functional groups. Examples include:
- Pyrindine-4-carbonitrile derivatives
- Dimethylamino-substituted compounds
- Ethyl-substituted pyrindines
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
128767-23-7 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(5E)-5-(dimethylaminomethylidene)-2-ethyl-3-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-11-6-5-10(8-16(2)3)13(11)12(7-15)14(17)18/h8-9H,4-6H2,1-3H3/b10-8+ |
Clave InChI |
GDAPOYMHTWXEJZ-CSKARUKUSA-N |
SMILES isomérico |
CCN1C=C2CC/C(=C\N(C)C)/C2=C(C1=O)C#N |
SMILES canónico |
CCN1C=C2CCC(=CN(C)C)C2=C(C1=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



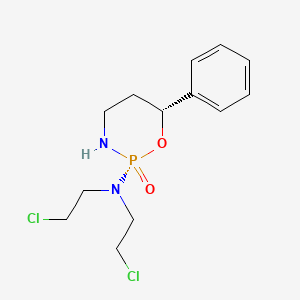
![N(sup delta)-(5-(Methoxycarbonyl)pentanoyl)-delta-aminophalloin [German]](/img/structure/B12766577.png)
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)



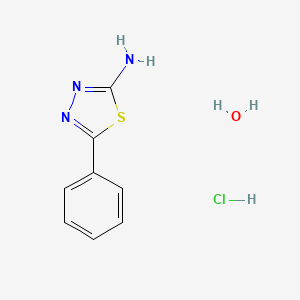
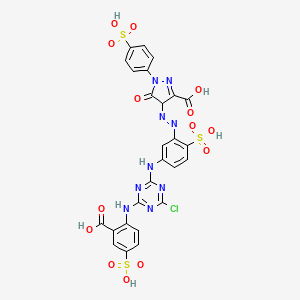
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)
